molecular formula C6H7FN2O B8053711 2-Fluoro-6-methoxypyridin-4-amine

2-Fluoro-6-methoxypyridin-4-amine

Cat. No.: B8053711
M. Wt: 142.13 g/mol
InChI Key: NSMXXDYRZZBOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-methoxypyridin-4-amine is a useful research compound. Its molecular formula is C6H7FN2O and its molecular weight is 142.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Characterization and Hydrogen Bonding

    One study reported the synthesis and structural characterization of compounds related to 2-Fluoro-6-methoxypyridin-4-amine, highlighting their distinct protonation sites and intermolecular hydrogen bonding patterns (Böck et al., 2021).

  • Synthesis of Pyridine Nucleosides

    Another study focused on the synthesis of pyridine nucleosides related to 5-fluorocytosine, which involved derivatives of this compound. This research is significant for understanding the chemistry of fluorinated pyridine compounds (Nesnow & Heidelberger, 1975).

  • Nucleophilic Amination of Methoxypyridines

    A study developed a new protocol for the nucleophilic amination of methoxypyridines, which are potentially of medicinal interest. This protocol offers a concise access to various aminopyridines, which may include derivatives of this compound (Pang, Kaga, & Chiba, 2018).

  • Antitumor Agents

    Research on 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which relate to the study of this compound, revealed that these compounds possess cytotoxic activity and could be potential antitumor agents (Tsuzuki et al., 2004).

  • Synthesis of Fluorinated Naphthyridines

    A study presented several synthetic routes to 7-fluoro-2-methoxy-8-methyl-1,5-naphthyridine, discussing their suitability for scale-up and the importance of the method of introducing the fluorine atom (Abele et al., 2014).

  • Deprotometalation of Substituted Pyridines

    Research on the deprotometalation of a series of methoxy- and fluoro-pyridines, including this compound, explored the regioselectivity and CH acidity relationships. This study is important for understanding the chemical properties and reactivity of such compounds (Hedidi et al., 2016).

  • Novel Stable Fluorophore

    Another study reported the development of a novel fluorophore, 6-methoxy-4-quinolone, which demonstrated strong fluorescence in a wide pH range and potential for biomedical analysis. This research is relevant for the applications of fluorinated compounds in fluorescence imaging and labeling (Hirano et al., 2004).

Properties

IUPAC Name

2-fluoro-6-methoxypyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXXDYRZZBOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.